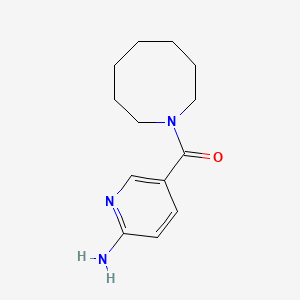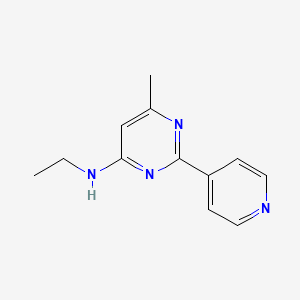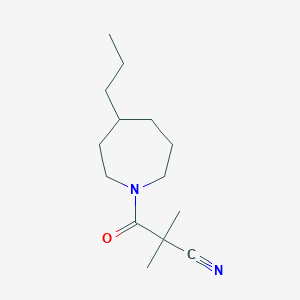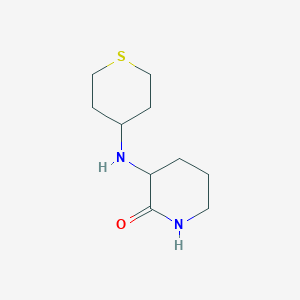![molecular formula C14H17ClN2O B7554527 (E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B7554527.png)
(E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one, also known as CPP or (E)-CPP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPP is a derivative of the popular drug phencyclidine (PCP) and has been shown to have similar properties in terms of its effects on the central nervous system. In
Wirkmechanismus
(E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one acts as a non-competitive antagonist of the NMDA receptor by binding to a site on the receptor that is distinct from the glutamate binding site. This results in the inhibition of calcium influx into the neuron, which is necessary for the activation of various intracellular signaling pathways. The inhibition of NMDA receptor activity by (E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one has been shown to have a wide range of effects on neuronal function, including the modulation of synaptic plasticity, learning and memory, and pain perception.
Biochemical and Physiological Effects:
(E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one has been shown to have a wide range of biochemical and physiological effects on the central nervous system. In animal studies, (E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one has been shown to impair learning and memory, increase locomotor activity, and induce seizures. In humans, (E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one has been shown to induce dissociative effects and hallucinations, similar to those seen with PCP.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one in lab experiments is its potency and selectivity for the NMDA receptor. This allows researchers to study the role of this receptor in various physiological and pathological processes with a high degree of specificity. However, one limitation of using (E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one is its potential for inducing seizures and other adverse effects, which must be carefully monitored in animal and human studies.
Zukünftige Richtungen
There are many future directions for research involving (E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one, including the development of more selective NMDA receptor antagonists, the study of the role of the NMDA receptor in various neurological and psychiatric disorders, and the development of new therapies based on the modulation of NMDA receptor activity. Additionally, the use of (E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one in combination with other drugs and therapies may provide new insights into the complex interactions between different neurotransmitter systems in the brain.
Synthesemethoden
The synthesis of (E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one involves the reaction of 1-(4-chlorophenyl)-2-bromoethanone with 3-aminomethylpyrrolidine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere and in the presence of a base to facilitate deprotonation of the amine group. The resulting product is then purified by column chromatography to yield (E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one in high purity.
Wissenschaftliche Forschungsanwendungen
(E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one has been used extensively in scientific research as a tool to study the N-methyl-D-aspartate (NMDA) receptor. This receptor is a type of glutamate receptor that plays a key role in synaptic plasticity and learning and memory. (E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one has been shown to be a potent and selective antagonist of the NMDA receptor and has been used to study the role of this receptor in various physiological and pathological processes.
Eigenschaften
IUPAC Name |
(E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c15-13-4-1-11(2-5-13)3-6-14(18)17-8-7-12(9-16)10-17/h1-6,12H,7-10,16H2/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGNMUOKIMQBFY-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)C(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1CN)C(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-[(3-Phenoxyphenyl)methyl]pyrrolidin-3-yl]methanamine](/img/structure/B7554466.png)
![3-amino-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7554473.png)

![[3-(Aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone](/img/structure/B7554505.png)

![[1-(4-Fluorophenyl)sulfonylpyrrolidin-3-yl]methanamine](/img/structure/B7554522.png)
![2-[3-(aminomethyl)pyrrolidin-1-yl]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B7554524.png)
![(E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B7554525.png)



![1-[[4-(Difluoromethoxy)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554550.png)
![1-[(5-Bromothiophen-3-yl)methyl-methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554556.png)